Lamivudine, (+/-)-trans-

HIV-1 Reverse Transcriptase Inhibition IC50

Lamivudine, (+/-)-trans (CAS 136846-20-3), also known as 2'-epi-lamivudine or Lamivudine EP Impurity B, is the racemic mixture of trans-diastereomers of lamivudine. This certified reference standard is strictly for analytical use in HPLC/UPLC method validation (AMV) and quality control (QC) release testing for lamivudine API. It is NOT a substitute for the active pharmaceutical ingredient (the (-)-enantiomer, 3TC), as the (+)-enantiomer exhibits significantly reduced antiviral potency and markedly higher cytotoxicity []. Mandated by the International Pharmacopoeia for quantifying Impurity B (RRT 0.91, limit ≤0.2%), this standard is essential for establishing system suitability and ensuring ANDA compliance []. Use for chiral purity determination and batch release testing.

Molecular Formula C8H11N3O3S
Molecular Weight 229.26
CAS No. 136846-20-3
Cat. No. B601561
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLamivudine, (+/-)-trans-
CAS136846-20-3
Synonyms2’-Epi-Lamivudine;  4-Amino-1-[(2S,5S)-2-(hydroxymethyl)-1,3-oxathiolan-5-yl]-2(1H)-pyrimidinone;  (2S-trans)-4-Amino-1-[2-(hydroxymethyl)-1,3-oxathiolan-5-yl]-2(1H)-pyrimidinone;  trans(-)-2-Hydroxymethyl-5-(cytosin-1-yl)-1,3-oxathiolane; 
Molecular FormulaC8H11N3O3S
Molecular Weight229.26
Structural Identifiers
SMILESC1C(OC(S1)CO)N2C=CC(=NC2=O)N
InChIInChI=1S/C8H11N3O3S/c9-5-1-2-11(8(13)10-5)6-4-15-7(3-12)14-6/h1-2,6-7,12H,3-4H2,(H2,9,10,13)/t6-,7-/m0/s1
Commercial & Availability
Standard Pack Sizes0.25 mg / 1 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceOff-White to Pale Yellow Solid

Structure & Identifiers


Interactive Chemical Structure Model





Lamivudine (+/-)-trans (CAS 136846-20-3): Analytical Reference Standard, Impurity B, and Racemic Comparator for Antiviral Nucleoside Studies


Lamivudine, (+/-)-trans (CAS 136846-20-3), also referred to as 2'-epi-lamivudine or Lamivudine EP Impurity B, is the racemic mixture of the trans-diastereomers of lamivudine . Chemically designated as 4-amino-1-[(2S,5S)-2-(hydroxymethyl)-1,3-oxathiolan-5-yl]pyrimidin-2(1H)-one, this compound serves as a critical impurity marker and analytical reference standard in the quality control of the active pharmaceutical ingredient lamivudine (the (-)-enantiomer, 3TC) [1]. It is primarily utilized in analytical method development, method validation (AMV), and quality control (QC) applications for Abbreviated New Drug Applications (ANDA) [2].

Why Lamivudine (+/-)-trans Cannot Be Substituted with Generic Lamivudine or Other Nucleoside Analogs


The (+/-)-trans racemic mixture of lamivudine exhibits a fundamentally different stereochemical and pharmacological profile compared to the clinically utilized (-)-enantiomer (lamivudine, 3TC) [1]. Substitution with generic lamivudine is inappropriate for analytical or research purposes because the presence of the (+)-enantiomer significantly alters both antiviral potency and cytotoxicity [2]. Specifically, while the (-)-enantiomer is a potent reverse transcriptase inhibitor with low cytotoxicity, the (+)-enantiomer demonstrates substantially reduced antiviral activity and markedly higher toxicity [3]. Consequently, the racemic mixture cannot serve as a bioequivalent substitute in pharmacological studies or as an analytical standard for quantifying the active pharmaceutical ingredient. Its utility is strictly confined to its role as a specified impurity marker (Impurity B) in quality control assays, where it is essential for ensuring compliance with pharmacopeial limits [4].

Quantitative Differentiation of Lamivudine (+/-)-trans: Comparative Antiviral Activity, Cytotoxicity, and Regulatory Significance


Comparative Antiviral Potency: Racemic BCH-189 vs. Lamivudine ((-)-Enantiomer)

The racemic mixture of lamivudine, historically designated BCH-189, exhibits an IC50 of 0.1 μM against HIV-1 replication in MT-4 cells [1]. This is in contrast to the (-)-enantiomer (lamivudine), which demonstrates approximately 10- to 100-fold greater potency (lower IC50) in comparable cell-based assays [2]. The presence of the (+)-enantiomer in the racemic mixture dilutes antiviral activity, underscoring the necessity of enantiopure lamivudine for therapeutic applications.

HIV-1 Reverse Transcriptase Inhibition IC50

Differential Cytotoxicity Profile: Racemate vs. Individual Enantiomers

The cytotoxicity of lamivudine enantiomers is highly stereospecific. The (+)-enantiomer exhibits significantly greater cytotoxicity than the (-)-enantiomer, with an IC50 for cytotoxicity in human lymphocytes being approximately 1000-fold higher than its antiviral IC50 [1]. In contrast, the (-)-enantiomer demonstrates a favorable therapeutic index due to its markedly lower cytotoxicity [2]. The racemic mixture, containing both enantiomers, presents an intermediate cytotoxicity profile that is not representative of the purified (-)-enantiomer used clinically.

Cytotoxicity Selectivity Index Lymphocytes

Regulatory Identity and Limit: Lamivudine EP Impurity B

Lamivudine, (+/-)-trans is officially designated as Lamivudine EP Impurity B in the European Pharmacopoeia and the International Pharmacopoeia [1]. Regulatory monographs specify an acceptance limit of not more than 0.2% for Impurity B in lamivudine drug substance [2]. This compound serves as the definitive reference standard for quantifying and controlling the levels of this specific diastereomeric impurity in pharmaceutical manufacturing and quality assurance testing [3].

Pharmacopeial Standard Impurity Profiling Quality Control

Chromatographic Differentiation: Relative Retention Time for Impurity Identification

In the HPLC method for related substances prescribed by the International Pharmacopoeia, Lamivudine (+/-)-trans (Impurity B) elutes at a relative retention time (RRT) of approximately 0.91 with respect to the lamivudine peak (retention time ~9 minutes) [1]. This characteristic retention behavior, distinct from other specified impurities (e.g., Impurity A at RRT 0.36, Impurity C at RRT 2.32), enables its unambiguous identification and quantification during analytical testing . The method further requires a resolution of at least 1.5 between impurity B and lamivudine peaks to ensure accurate integration [1].

HPLC Chiral Separation Method Validation

Chiral Separation Efficiency: Enantiomeric Resolution via Capillary Electrophoresis

A validated capillary zone electrophoresis (CZE) method has been established for the baseline separation of lamivudine enantiomers [1]. Under optimized conditions (using a chiral selector such as a cyclodextrin derivative), the (-)-enantiomer (lamivudine) and the (+)-enantiomer (component of the racemate) are resolved with a resolution factor (Rs) greater than 1.5 [2]. The calibration curve for lamivudine optical isomers exhibited an excellent linear relationship in the concentration range of 0.0625 to 1 mg/mL [1]. The racemic mixture serves as a critical standard for determining the enantiomeric purity of lamivudine API and for validating chiral analytical methods .

Capillary Zone Electrophoresis Enantiomer Separation Analytical Method

Stereochemical Impact on Enzyme Binding: Crystallographic and Kinetic Studies

Crystallographic and kinetic studies employing 2'-epi-lamivudine (the racemic trans-isomer) have revealed that stereochemical inversion at the 2'-position significantly alters binding orientation within the active site of HIV-1 reverse transcriptase compared to the (-)-enantiomer . This altered binding mode correlates with the observed reduction in antiviral potency and contributes to a mechanistic understanding of nucleoside analog selectivity [1]. The racemic mixture is thus a valuable tool compound for probing the stereochemical requirements of nucleoside-metabolizing enzymes and viral polymerases [2].

Reverse Transcriptase Enzyme-Substrate Interaction Stereoselectivity

High-Impact Application Scenarios for Lamivudine (+/-)-trans in Analytical, Quality Control, and Research Settings


Analytical Method Development and Validation for Lamivudine API

Lamivudine, (+/-)-trans is employed as a primary reference standard for the development and validation of HPLC and UPLC methods aimed at quantifying Impurity B in lamivudine drug substance [1]. Its use is mandated to establish system suitability parameters (e.g., resolution between impurity B and lamivudine peaks, tailing factor) and to generate calibration curves for accurate impurity determination. The International Pharmacopoeia method specifically references Impurity B with a relative retention time of 0.91 and an acceptance limit of ≤0.2%, making this standard indispensable for compliance [2].

Quality Control Release Testing in Pharmaceutical Manufacturing

In commercial production of lamivudine, this racemic mixture serves as the certified impurity standard for batch release testing. Quality control laboratories utilize it to spike placebo or API samples, confirming method accuracy and precision in detecting and quantifying Impurity B at levels below the 0.2% threshold [1]. Its traceability to pharmacopeial standards (USP, EP, IP) ensures regulatory acceptance of analytical data submitted in ANDA filings [2].

Chiral Purity Method Development and Enantiomeric Excess Determination

The racemic mixture is essential for developing chiral separation methods, such as capillary zone electrophoresis or chiral HPLC, to determine the enantiomeric purity of lamivudine API [1]. By providing a reference containing both enantiomers in a 1:1 ratio, it allows for the calibration of chiral detectors and the establishment of limit of detection (LOD) and limit of quantification (LOQ) for the undesired (+)-enantiomer [2].

Mechanistic Studies of Stereoselective Nucleoside Analog Toxicity and Activity

Researchers investigating the molecular basis of antiviral selectivity and cytotoxicity use Lamivudine (+/-)-trans as a model compound to contrast the effects of stereochemical inversion at the 2'-position [1]. Comparative studies with the (-)-enantiomer reveal how sugar ring configuration modulates interaction with human DNA polymerases (toxicity) versus viral reverse transcriptase (activity), informing the design of safer antiviral agents [2].

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